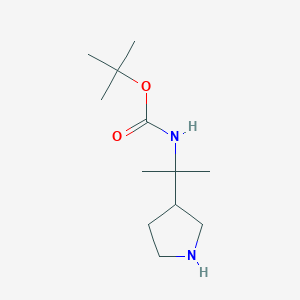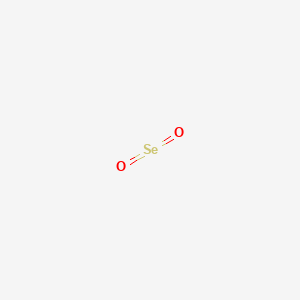
Indium oxide
Overview
Description
Indium oxide, also known as indium trioxide, is a chemical compound with the formula In₂O₃. It is an amphoteric oxide of indium and appears as a yellowish-green, odorless crystal. This compound is insoluble in water but soluble in acids. It has a cubic crystal structure and a band gap of about 3 eV, making it a valuable material in various technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium oxide can be synthesized through several methods. One common approach is the thermal decomposition of indium hydroxide, nitrate, carbonate, or sulfate. For instance, heating indium hydroxide at high temperatures results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by sputtering indium targets in an argon/oxygen atmosphere. This method is particularly useful for creating thin films of this compound, which are employed in various electronic applications .
Chemical Reactions Analysis
Types of Reactions: Indium oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, when heated to 700°C, this compound forms indium suboxide (In₂O). At 2000°C, it decomposes .
Common Reagents and Conditions: this compound reacts with ammonia at high temperatures to form indium nitride (InN). The reaction is as follows: [ \text{In}_2\text{O}_3 + 2\text{NH}_3 \rightarrow 2\text{InN} + 3\text{H}_2\text{O} ] this compound is soluble in acids but not in alkali .
Major Products: The major products formed from the reactions of this compound include indium suboxide, indium nitride, and various indium salts when reacted with acids .
Scientific Research Applications
Indium oxide has a wide range of scientific research applications due to its unique properties. It is used in the following fields:
Chemistry: this compound is employed in the synthesis of various indium compounds and as a catalyst in chemical reactions. Its high conductivity and transparency make it valuable in the development of transparent conductive oxides .
Biology and Medicine: this compound-based nanomaterials are explored for their potential in bioimaging, radiopharmaceuticals, and photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of batteries, transparent thin-film infrared reflectors, and energy-efficient windows. It is also a key component in indium tin oxide (ITO), which is widely used in displays, photovoltaics, and other electronic devices .
Mechanism of Action
The mechanism by which indium oxide exerts its effects varies depending on the application. In catalysis, this compound acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In medical applications, this compound-based complexes interact with biological molecules, leading to therapeutic effects such as antimicrobial activity and cancer cell targeting .
Comparison with Similar Compounds
Indium oxide can be compared with other similar compounds such as gallium oxide (Ga₂O₃), aluminum oxide (Al₂O₃), and tin oxide (SnO₂). These compounds share some properties with this compound, such as high transparency and conductivity. this compound is unique in its combination of high electrical conductivity and optical transparency, making it particularly valuable in applications requiring both properties .
List of Similar Compounds:- Gallium oxide (Ga₂O₃)
- Aluminum oxide (Al₂O₃)
- Tin oxide (SnO₂)
- Zinc oxide (ZnO)
This compound stands out due to its specific electronic and optical properties, which are not as pronounced in the other compounds .
Properties
IUPAC Name |
indium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXISJQVUVHSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2O3 | |
| Record name | indium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893857 | |
| Record name | Indium(3+) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |
| Record name | Indium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9308 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1312-43-2, 12672-71-8 | |
| Record name | Indium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium oxide (In2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium(3+) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OO9KME22D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/new.no-structure.jpg)


![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)









![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)
